molecular formula C18H18N4O4 B2910431 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide CAS No. 1203048-02-5

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide

Cat. No.: B2910431
CAS No.: 1203048-02-5
M. Wt: 354.366
InChI Key: BRHYLIIHCKGNOR-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at the 3-position with a 4-methoxyphenyl group. A propanamide linker connects this moiety to a 3-methylisoxazol-5-yl group. The methoxy group may enhance solubility compared to halogenated analogs, though experimental data are lacking in the provided sources.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11-10-16(26-21-11)19-18(24)12(2)22-17(23)9-8-15(20-22)13-4-6-14(25-3)7-5-13/h4-10,12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHYLIIHCKGNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Formation of the Isoxazole Moiety: The isoxazole ring can be formed through a (3+2) cycloaddition reaction between nitrile oxides and alkenes or alkynes.

    Coupling Reactions: The final step involves coupling the pyridazinone core with the isoxazole moiety using amide bond formation techniques, typically employing coupling reagents like EDC$HCl or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy group to form corresponding phenol derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the isoxazole ring, leading to partially or fully reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular features of the target compound and analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide Not provided C18H19N5O4 377.38 4-Methoxyphenyl, propanamide, isoxazole Electron-donating methoxy group may improve solubility.
2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide 1203010-43-8 C17H15FN4O3 342.32 4-Fluorophenyl, propanamide, isoxazole Fluorine substitution may enhance metabolic stability and lipophilicity.
6-Methyl-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one Not provided C10H11N3O2 205.21 Methyl, oxazole Simplified structure lacking propanamide; potential for reduced target affinity.
2-Amino-N-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanamide hydrochloride Not provided C7H10F3N3O·HCl 245.63 Trifluoromethyl, pyrazole, hydrochloride Trifluoromethyl group increases metabolic stability; pyrazole alters π-stacking.

Functional Group Analysis

  • 4-Methoxyphenyl vs.
  • Propanamide Linker: The propanamide chain in the target compound and its fluoro analog contrasts with the methyl group in the dihydropyridazinone derivative (C10H11N3O2), suggesting divergent pharmacokinetic profiles. The linker may facilitate hydrogen bonding in target binding .
  • Isoxazole vs. Pyrazole : The 3-methylisoxazole in the target compound offers a rigid, planar heterocycle, while the trifluoromethylpyrazole in C7H10F3N3O·HCl introduces steric bulk and electron-deficient regions, likely altering binding specificity .

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